molecular formula C8H15ClO3S B13578667 Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans

Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans

Cat. No.: B13578667
M. Wt: 226.72 g/mol
InChI Key: OMGDMOBWCZLCBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is a synthetic organic compound that belongs to the class of cyclobutane derivatives This compound is characterized by the presence of a tert-butoxy group and a sulfonyl chloride group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.

    Sulfonylation: The sulfonyl chloride group can be introduced by reacting the cyclobutane derivative with chlorosulfonic acid or other sulfonylating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details would depend on the industrial context and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tert-butoxy group can be oxidized to a tert-butyl group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Oxidizing Agents: Hydrogen peroxide

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution with amines

    Sulfonate Derivatives: Formed from substitution with alcohols

    Sulfonothioate Derivatives: Formed from substitution with thiols

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans depends on the specific reactions it undergoes. Generally, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The tert-butoxy group can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-sulfonylchloride: Lacks the tert-butoxy group.

    tert-Butoxycyclobutane: Lacks the sulfonyl chloride group.

    Cyclobutane-1-sulfonylfluoride: Contains a sulfonyl fluoride group instead of a sulfonyl chloride group.

Uniqueness

Rac-(1r,3r)-3-(tert-butoxy)cyclobutane-1-sulfonylchloride,trans is unique due to the presence of both the tert-butoxy and sulfonyl chloride groups on the cyclobutane ring

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-8(2,3)12-6-4-7(5-6)13(9,10)11/h6-7H,4-5H2,1-3H3

InChI Key

OMGDMOBWCZLCBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.